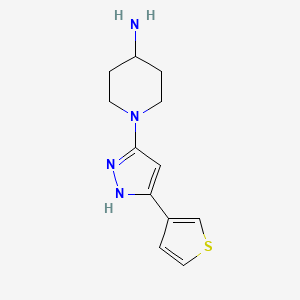![molecular formula C13H20N2 B13526204 Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine](/img/structure/B13526204.png)
Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethylamine chain. This structure is significant due to the presence of the pyrrolidine ring, which is known for its versatility in medicinal chemistry and drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an ethylamine chain.
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: Contains a sulfonyl group and a biphenyl structure.
Uniqueness
Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine is unique due to its specific combination of the pyrrolidine ring and the ethylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
N-methyl-2-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C13H20N2/c1-14-9-8-12-4-6-13(7-5-12)15-10-2-3-11-15/h4-7,14H,2-3,8-11H2,1H3 |
Clave InChI |
FPVXXHXAEVLHQP-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC=C(C=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)









![7-Aminospiro[3.5]nonan-1-one](/img/structure/B13526193.png)



